molecular formula C12H12N2O4S2 B1650035 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid CAS No. 1105192-11-7

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid

Cat. No.: B1650035
CAS No.: 1105192-11-7
M. Wt: 312.4
InChI Key: JBEUOFCVPXTAPZ-UHFFFAOYSA-N
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Description

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid is a high-purity chemical reagent designed for professional research and development applications. This compound features a molecular structure incorporating a thiazole core linked to a phenylmethyl sulfone group via an amino bridge, terminating in an acetic acid moiety. This specific architecture is of significant interest in medicinal chemistry, particularly for the synthesis and investigation of novel bioactive molecules. The presence of the thiazole ring is a key structural motif found in compounds with documented anti-inflammatory and analgesic properties . Furthermore, the methylsulfonyl group is known to contribute to the pharmacological activity of various substances and can influence a compound's physicochemical properties . The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients, often playing a critical role in target binding . As such, this reagent serves as a versatile building block for researchers developing new therapeutic candidates, potentially in areas such as immunology and metabolic diseases. It is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as it may cause skin, eye, or respiratory irritation.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-20(17,18)10-4-2-8(3-5-10)13-12-14-9(7-19-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUOFCVPXTAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195129
Record name 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-11-7
Record name 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(Methylsulfonyl)phenyl]amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Routes

Hantzsch Thiazole Synthesis with Post-Modification

This method involves constructing the thiazole core first, followed by sulfonation and side-chain functionalization.

Step 1: Thiazole Formation

Ethyl 4-chloroacetoacetate reacts with thiourea derivatives in methanol under reflux to form the thiazole intermediate. For example:

  • Intermediate : Ethyl (2-aminothiazol-4-yl)acetate hydrochloride is synthesized via cyclization of ethyl 4-chloroacetoacetate with thiourea in methanol (24 h reflux, 50% yield).
Step 2: Sulfonation

The phenyl group is sulfonated using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine):

  • Conditions : 0°C to room temperature, 12–24 h reaction time.
  • Yield : 60–75% for para-substituted products.
Step 3: Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH):

  • Conditions : LiOH (2 equiv), H₂O/THF, 4 h at 20°C.
  • Yield : 88–92%.

Key Data :

Step Reagents/Conditions Yield Key Intermediate
1 Ethyl 4-chloroacetoacetate, thiourea, MeOH, reflux 50% Ethyl (2-aminothiazol-4-yl)acetate
2 MsCl, pyridine, DCM 70% 4-(Methylsulfonyl)aniline derivative
3 LiOH, H₂O/THF 90% 2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid

Direct Coupling of Pre-Sulfonated Anilines

This approach uses pre-sulfonated anilines to streamline the synthesis.

Step 1: Synthesis of 4-(Methylsulfonyl)phenylthiourea

1-(4-(Methylsulfonyl)phenyl)thiourea is prepared by reacting 4-(methylsulfonyl)aniline with thiophosgene:

  • Conditions : Thiophosgene (1.2 equiv), CH₂Cl₂, 0°C → rt, 6 h.
  • Yield : 85–90%.
Step 2: Thiazole Cyclization

The thiourea reacts with α-haloketones (e.g., ethyl 4-chloroacetoacetate) to form the thiazole ring:

  • Conditions : Ethanol, NaOH (2 equiv), 80°C, 2 h.
  • Yield : 50–60%.
Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed as described in Section 2.1.

Advantages :

  • Avoids harsh sulfonation conditions post-cyclization.
  • Higher regioselectivity for the thiazole substitution pattern.

Advanced Methodologies and Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates thiazole formation and reduces reaction times:

  • Conditions : Ethyl 4-chloroacetoacetate, 1-(4-(methylsulfonyl)phenyl)thiourea, DMF, 130°C, 10 min.
  • Yield : 78% (vs. 50% under conventional heating).

Organocatalytic Systems

Asymmetric synthesis using L-proline or asparagine improves enantioselectivity for chiral intermediates:

  • Example : Asparagine (7.5 mol%) in DMSO with I₂ as an oxidant yields 2-aminothiazoles with >90% enantiomeric excess (ee).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Optimal Solvents : Methanol and ethanol promote cyclization, while DMF enhances microwave reactivity.
  • Temperature : Cyclization proceeds efficiently at 60–80°C; higher temperatures (>100°C) risk decarboxylation.

Ligand and Additive Impact

  • Magnesium Salts : Mg(ClO₄)₂ improves yields in Hantzsch reactions by stabilizing intermediates.
  • Phase-Transfer Catalysts : PEG-600 facilitates nucleophilic substitution in aqueous-organic biphasic systems.

Characterization and Quality Control

  • HPLC Purity : ≥95% for pharmaceutical-grade material.
  • Key Spectroscopic Data :
    • ¹H NMR (DMSO-d₆) : δ 2.54 (s, CH₃SO₂), 3.25 (s, thiazole-CH₂), 7.60 (d, aromatic H).
    • HRMS : m/z 327.05 [M+H]⁺ (calc. 327.04).

Industrial-Scale Production Insights

  • Cost-Effective Steps : Use of tert-butylmagnesium chloride (t-BuMgCl) for Grignard reactions reduces side products.
  • Large-Scale Yields : 1.8 kg batches achieved via optimized THF/water biphasic systems (92.4% yield).

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

  • **Sub

Biological Activity

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid is a thiazole derivative that exhibits significant biological activity, particularly targeting the cyclooxygenase-2 (COX-2) enzyme. This compound is notable for its potential therapeutic applications in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

  • Chemical Formula : C₁₇H₁₆N₄O₃S₂
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 1105227-53-9

The compound features a thiazole ring, a methylsulfonyl group, and an acetic acid moiety, which are essential for its biological activity.

The primary mechanism of action involves the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and associated pain.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and substituents on the phenyl group can enhance anticancer potency. For instance, compounds with electron-donating groups have shown increased activity against cancer cells .

Case Study: Antitumor Efficacy

In a study assessing the anticancer properties of thiazole derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been corroborated by its ability to inhibit COX-2 activity selectively without affecting COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. This selectivity makes it a promising candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural features influencing its activity include:

Structural FeatureImpact on Activity
Thiazole RingEssential for biological interactions
Methylsulfonyl GroupEnhances solubility and bioavailability
Acetic Acid MoietyContributes to COX-2 inhibition
Substituents on Phenyl RingModulate anticancer potency

Scientific Research Applications

Overview

2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiazole ring, which is known for its biological activity, and a methylsulfonyl group that enhances its pharmacological properties. This article explores the scientific research applications of this compound, highlighting its biological activities, synthetic pathways, and potential therapeutic uses.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. The structural features of this compound may enhance its efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : The methylsulfonyl group is associated with anti-inflammatory activities, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Properties : Similar thiazole compounds have demonstrated anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methylsulfonyl Group : This step often requires electrophilic substitution reactions on a phenolic precursor.
  • Acetic Acid Derivation : The final step involves the acylation of the thiazole derivative with acetic acid to yield the target compound.

Optimizing these synthetic routes is crucial for achieving high yields and purity necessary for biological assays.

Potential Applications

The potential applications of this compound span various fields:

  • Pharmaceutical Development : As a candidate for drug development, it may be explored for its therapeutic effects in treating infections, inflammation, or cancer.
  • Biochemical Research : Its unique structure allows it to serve as a tool in biochemical studies to understand enzyme interactions or metabolic pathways.
  • Agricultural Chemistry : Given its antimicrobial properties, there may be applications in developing agrochemicals for crop protection.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting that modifications like those found in this compound could enhance efficacy further .
  • Anti-inflammatory Mechanism Investigation : Research indicated that compounds with methylsulfonyl groups showed significant inhibition of pro-inflammatory cytokines in vitro, supporting their use in anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-acetic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties References
2-(2-((4-(Trifluoromethyl )phenyl)amino)thiazol-4-yl)acetic acid CF₃ C₁₂H₉F₃N₂O₂S 302.27 High lipophilicity (logP ~3.2); IR peaks: 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
[2-(4-Chloro benzoylamino)-thiazol-4-yl]-acetic acid Cl (benzoyl) C₁₀H₇ClN₂O₃S 270.69 Melting point: 155–156°C; pKa ~3.94 (carboxylic acid)
2-(2-(4-Chlorophenyl )-5-methylthiazol-4-yl)acetic acid Cl, CH₃ C₁₂H₁₀ClNO₂S 267.73 Density: 1.386 g/cm³; Boiling point: 456.6°C (predicted)
2-[4-(2-Methyl -1,3-thiazol-4-yl)phenyl]acetic acid CH₃ (thiazole) C₁₂H₁₁NO₂S 233.29 Soluble in DMSO; IR: 1710 cm⁻¹ (C=O)
Hypothetical Target : 2-(2-((4-(Methylsulfonyl )phenyl)amino)thiazol-4-yl)acetic acid SO₂CH₃ C₁₂H₁₃N₂O₄S₂ ~329.37* Predicted higher polarity (logP ~1.8); pKa ~3.5–4.0 (carboxylic acid) N/A (extrapolated)

*Estimated based on substituent contributions.

Key Observations :

Substituent Effects on Polarity :

  • The trifluoromethyl (CF₃) group (logP ~3.2) increases lipophilicity compared to the methylsulfonyl (SO₂CH₃) group, which is more polar due to its sulfonyl moiety .
  • Chloro (Cl) and methoxy (OMe) substituents moderately influence solubility, with Cl reducing aqueous solubility more than OMe .

Synthetic Yields :

  • Ethyl ester precursors of trifluoromethyl and chloro derivatives (e.g., 10d–10f in ) show high yields (89–93%), indicating robust synthetic routes for such analogs .
  • Salts of thiazole-acetic acids (e.g., sodium, potassium) are synthesized via reactions with hydroxides, enhancing bioavailability .

Pharmacological Implications: While direct activity data for the target compound is unavailable, trifluoromethyl-substituted analogs exhibit enhanced metabolic stability and target binding in kinase inhibition studies .

Table 2: Comparative Pharmacological Potential

Compound Type Substituent Reported Activity References
Trifluoromethyl derivatives CF₃ Kinase inhibition, antiviral
Chloro derivatives Cl Anti-inflammatory, antimicrobial
Methoxy derivatives OMe Anticancer (triazole analogs)
Methylsulfonyl derivatives SO₂CH₃ Hypothetical: COX-2 inhibition* N/A

*Predicted based on sulfonyl group's role in COX-2 inhibitors (e.g., Celecoxib).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetic acid

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